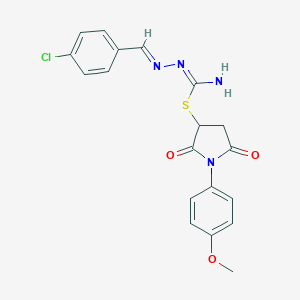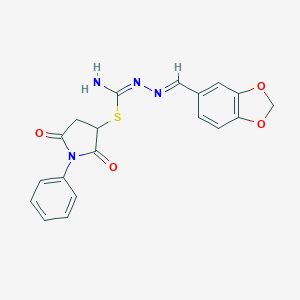![molecular formula C21H19NO2S3 B412206 5-(4-METHOXYBENZOYL)-4,4,7-TRIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE](/img/structure/B412206.png)
5-(4-METHOXYBENZOYL)-4,4,7-TRIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-METHOXYBENZOYL)-4,4,7-TRIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE is a complex organic compound with a unique structure that includes a methoxyphenyl group and a dithioloquinoline core
Vorbereitungsmethoden
The synthesis of 5-(4-METHOXYBENZOYL)-4,4,7-TRIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE typically involves multiple steps, starting from readily available precursors. The synthetic route may include the formation of the dithioloquinoline core, followed by the introduction of the methoxyphenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
5-(4-METHOXYBENZOYL)-4,4,7-TRIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different properties and applications.
Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its reactivity and biological activity.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s versatility in different applications.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
5-(4-METHOXYBENZOYL)-4,4,7-TRIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, contributing to the development of new materials and compounds.
Biology: The compound may have potential as a biochemical probe or as a lead compound for drug discovery, particularly in the study of enzyme interactions and cellular pathways.
Medicine: Its unique structure may offer therapeutic potential, including anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: The compound can be utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 5-(4-METHOXYBENZOYL)-4,4,7-TRIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
5-(4-METHOXYBENZOYL)-4,4,7-TRIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE can be compared with other similar compounds, such as:
(4-methoxyphenyl)(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone: This compound has a similar structure but differs in the position of the methyl groups, which can affect its reactivity and applications.
Indole derivatives: These compounds share some structural similarities and may have overlapping applications in drug discovery and material science.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications across multiple fields.
Eigenschaften
Molekularformel |
C21H19NO2S3 |
|---|---|
Molekulargewicht |
413.6g/mol |
IUPAC-Name |
(4-methoxyphenyl)-(4,4,7-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone |
InChI |
InChI=1S/C21H19NO2S3/c1-12-5-10-15-16(11-12)22(19(23)13-6-8-14(24-4)9-7-13)21(2,3)18-17(15)20(25)27-26-18/h5-11H,1-4H3 |
InChI-Schlüssel |
ANBVRUUYJUPGQS-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)C3=C(C(N2C(=O)C4=CC=C(C=C4)OC)(C)C)SSC3=S |
Kanonische SMILES |
CC1=CC2=C(C=C1)C3=C(C(N2C(=O)C4=CC=C(C=C4)OC)(C)C)SSC3=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-chlorobenzoyl)amino]-N-(4-ethoxyphenyl)benzamide](/img/structure/B412125.png)
![3-ethyl-5-[2-(1-ethyl-3,3-dimethyl-5-phenyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B412127.png)
![(Z)-N-[1-(4-anilino-2-oxopyrimidin-1-yl)-2,2,2-trichloroethyl]benzenecarboximidoyl chloride](/img/structure/B412130.png)

![4-butoxy-N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-phenylbenzamide](/img/structure/B412133.png)

![(2Z,5Z)-3-ethyl-5-[(2E)-2-(3-ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)ethylidene]-2-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-1,3-thiazolidin-4-one](/img/structure/B412135.png)
![3,6-Bis[(5,5-dimethyl-2-sulfido-1,3,2-dioxaphosphinan-2-yl)oxy]hexahydrofuro[3,2-b]furan](/img/structure/B412137.png)


![4-[3-[(E)-N'-[(E)-1-(4-methoxyphenyl)ethylideneamino]carbamimidoyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoic acid](/img/structure/B412140.png)
![1-(2,5-Dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-methoxyphenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B412143.png)


